

Application Note: Quantitative Analysis of 5-Methylpyridazine-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-Methylpyridazine-4-carboxylic acid

Cat. No.: B1456796

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Introduction

5-Methylpyridazine-4-carboxylic acid is a heterocyclic organic compound with potential significance in pharmaceutical and agrochemical research. As a derivative of the pyridazine ring system, it possesses unique physicochemical properties that can be leveraged in drug design, including a high dipole moment and hydrogen bonding capabilities.^[1] The accurate quantification of this molecule in various matrices, such as biological fluids, reaction mixtures, and environmental samples, is crucial for pharmacokinetic studies, process optimization, and safety assessments.

This application note provides detailed protocols for the quantitative analysis of **5-Methylpyridazine-4-carboxylic acid** using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for complex biological matrices, while the HPLC-UV method provides a cost-effective and accessible alternative for less complex samples.

The inherent polarity of **5-Methylpyridazine-4-carboxylic acid** presents a challenge for traditional reversed-phase chromatography.^[2] Therefore, the methodologies presented herein are optimized for the retention and separation of polar analytes.

Part 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of **5-Methylpyridazine-4-carboxylic acid** in complex biological matrices due to its superior sensitivity and specificity. The following protocol is designed for the analysis of the target analyte in human plasma.

Principle

This method employs a hydrophilic interaction liquid chromatography (HILIC) column to achieve adequate retention of the polar **5-Methylpyridazine-4-carboxylic acid**.^{[3][4]} Following chromatographic separation, the analyte is ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile containing the internal standard (e.g., **5-Methylpyridazine-4-carboxylic acid-d3**).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (95% acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

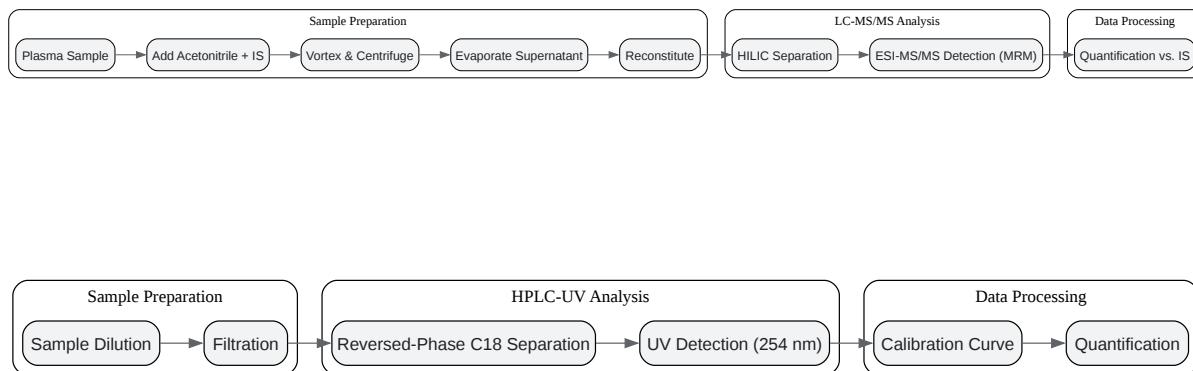
Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent
Column	Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Sciex QTRAP 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
Temperature	550°C
IonSpray Voltage	5500 V

3. MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
5-Methylpyridazine-4-carboxylic acid	139.05	93.05	25
5-Methylpyridazine-4-carboxylic acid-d3 (IS)	142.07	96.07	25

(Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.)

Workflow Diagram



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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of 5-Methylpyridazine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456796#analytical-methods-for-quantification-of-5-methylpyridazine-4-carboxylic-acid]

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